Cas no 151928-33-5 ((3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone)
![(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone structure](https://fr.kuujia.com/scimg/cas/151928-33-5x500.png)
151928-33-5 structure
Nom du produit:(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclo(glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-b-hydroxy-L-tyrosyl) (9CI)
- 1H-Pyrrolo[1,2-a][1,4,7,10,13,16,19]heptaazacycloheneicosine,cyclic peptide deriv.
- Win 68577
- Win68577
- Cyclo(glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-beta-hydroxy-L-tyrosyl)
- (3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,
- 151928-33-5
- Win-68577
- (3S,9S,15S,21S)-9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
- CHEBI:183420
- Cyclo(glycyltryptophylprolylglycylvalylglycyl-beta-hydroxytyrosyl)
- (3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
-
- Piscine à noyau: 1S/C36H44N8O9/c1-19(2)30-34(51)39-18-29(48)43-31(32(49)20-9-11-22(45)12-10-20)35(52)40-16-27(46)41-25(14-21-15-37-24-7-4-3-6-23(21)24)36(53)44-13-5-8-26(44)33(50)38-17-28(47)42-30/h3-4,6-7,9-12,15,19,25-26,30-32,37,45,49H,5,8,13-14,16-18H2,1-2H3,(H,38,50)(H,39,51)(H,40,52)(H,41,46)(H,42,47)(H,43,48)/t25-,26-,30-,31-,32?/m0/s1
- La clé Inchi: SYBLQDYULNRQHI-ZTRORRTFSA-N
- Sourire: O=C1[C@H](CC2=CNC3C=CC=CC2=3)NC(CNC([C@H](C(C2C=CC(=CC=2)O)O)NC(CNC([C@H](C(C)C)NC(CNC([C@@H]2CCCN21)=O)=O)=O)=O)=O)=O
Propriétés calculées
- Qualité précise: 732.32312501g/mol
- Masse isotopique unique: 732.32312501g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 5
- Complexité: 1370
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 251
(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone Littérature connexe
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
151928-33-5 ((3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone) Produits connexes
- 1343966-14-2(4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide)
- 2103-90-4(4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one)
- 2137859-32-4(tert-butyl 3,3-difluoro-4-(piperazin-1-yl)butanoate)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 2172562-41-1(3-(5-methyl-1H-indazol-6-yl)benzaldehyde)
- 2227755-06-6((2S)-4-(quinoxalin-2-yl)butan-2-ol)
- 2171936-12-0(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-(2-methoxyethyl)formamido}acetic acid)
- 2165488-89-9((1S,6R,8S)-8-(5-methylpyridin-2-yl)-3-azabicyclo4.2.0octane)
- 1488873-56-8(1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine)
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
